delta(9)-Tetrahydrocannabinolic acid

Übersicht

Beschreibung

Tetrahydrocannabinolsäure A, auch bekannt als Delta-9-Tetrahydrocannabinolsäure, ist ein nicht-psychoaktives Cannabinoid, das in rohen Cannabispflanzen vorkommt. Es ist der saure Vorläufer von Delta-9-Tetrahydrocannabinol, der bekannten psychoaktiven Verbindung in Cannabis. Tetrahydrocannabinolsäure A wird in den Drüsenhaaren der Cannabisblüten und -blätter biosynthetisiert und angereichert .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Tetrahydrocannabinolsäure A kann aus Cannabigeroolsäure durch eine Reihe enzymatischer Reaktionen synthetisiert werden. Das Hauptenzym, das an diesem Prozess beteiligt ist, ist Tetrahydrocannabinolsäure-Synthase, die die oxidative Cyclisierung von Cannabigeroolsäure katalysiert, um Tetrahydrocannabinolsäure A zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Tetrahydrocannabinolsäure A typischerweise aus rohen Cannabispflanzen unter Verwendung lösungsmittelbasierter Techniken wie Ethanol-, Butan- und Kohlendioxidextraktionen gewonnen. Auch lösungsmittelfreie Methoden wie Eiswasser-Hash, Trockensieb und Rosin-Pressen werden verwendet, um Tetrahydrocannabinolsäure A zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrahydrocannabinolic acid A can be synthesized from cannabigerolic acid through a series of enzymatic reactions. The primary enzyme involved in this process is tetrahydrocannabinolic acid synthase, which catalyzes the oxidative cyclization of cannabigerolic acid to form tetrahydrocannabinolic acid A .

Industrial Production Methods

In industrial settings, tetrahydrocannabinolic acid A is typically extracted from raw cannabis plants using solvent-based techniques such as ethanol, butane, and carbon dioxide extractions. Solventless methods like ice water hash, dry sift, and rosin pressing are also employed to obtain tetrahydrocannabinolic acid A .

Analyse Chemischer Reaktionen

Reaktionstypen

Tetrahydrocannabinolsäure A durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Decarboxylierung: Wenn Tetrahydrocannabinolsäure A Wärme oder Licht ausgesetzt wird, verliert sie eine Carboxylgruppe und wandelt sich in Delta-9-Tetrahydrocannabinol um.

Oxidation: Tetrahydrocannabinolsäure A kann zu Cannabinol oxidiert werden.

Häufige Reagenzien und Bedingungen

Decarboxylierung: Diese Reaktion findet typischerweise bei Temperaturen um 100-150 °C statt.

Oxidation: Häufige Oxidationsmittel sind atmosphärischer Sauerstoff und Licht.

Hauptprodukte

Decarboxylierung: Delta-9-Tetrahydrocannabinol.

Oxidation: Cannabinol.

Wissenschaftliche Forschungsanwendungen

Tetrahydrocannabinolsäure A hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen:

Biologie: Untersucht für seine Rolle bei der Biosynthese von Cannabinoiden in Cannabispflanzen.

Industrie: Wird bei der Herstellung von Cannabis-basierten Produkten und Arzneimitteln eingesetzt.

Wirkmechanismus

Tetrahydrocannabinolsäure A entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:

Wissenschaftliche Forschungsanwendungen

Delta-9-Tetrahydrocannabinolic acid (THCA) is a phytocannabinoid found in the Cannabis Sativa plant . THCA is the precursor to delta-9-tetrahydrocannabinol (Δ 9-THC), the main psychoactive compound in cannabis . THCA is typically extracted from the plant and converted to Δ 9-THC through decarboxylation, a process that involves breaking off the carboxyl group from the molecule . While Δ 9-THC has psychoactive effects, THCA itself does not, and research indicates that THCA has potential medical applications .

Potential Medical Applications of THCA

Several studies suggest that THCA has a range of therapeutic properties .

- Anti-emetic Properties: THCA may be more effective than Δ 9-THC in reducing nausea and vomiting. Research published in the National Library of Medicine showed that THCA dosed at 0.05/0.5 mg/kg was more effective at reducing lithium chloride (LiCl) induced vomiting compared to Δ 9-THC, which did not suppress nausea at the same dosage .

- Neuroprotective Properties: THCA may protect against neurotoxicity and cell death. A study in a scientific journal in 2012 found that THCA, Δ 9-THC, and CBD protected mice against MPP+, a neurotoxin that leads to cell death and Parkinson’s disease. THCA increased overall cell counts by 123% and protected against MPP+ induced cell death . Further research in the British Journal of Pharmacology showed that THCA increased mitochondrial mass in neuroblastoma cells of mice treated with 3-NPA, a mycotoxin that is a mitochondrial inhibitor, improving motor deficits and preventing striatal degeneration .

- Binding to Cannabinoid Receptors: THCA-A effectively binds to both cannabinoid receptors, displaying a higher affinity for CB1, with Ki values of 23.51±3.5 nM and 56.13±8.2 nM, respectively .

THCA Compared to Other Cannabinoids

While Δ 9-THC and cannabidiol (CBD) have been the primary focus in cannabis research, other cannabinoids like THCA, cannabinol (CBN), cannabigerol (CBG), and cannabichromene (CBC) are also being studied for their potential medical benefits . Developing cannabinoid medicines that reduce or eliminate the psychoactive effects, which primarily come from Δ 9-THC, could make these drugs more acceptable to medical professionals, legislatures, and individuals who are skeptical of them because of this side effect .

Potential Synergistic Effects

Wirkmechanismus

Tetrahydrocannabinolic acid A exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Tetrahydrocannabinolsäure A wird oft mit anderen Cannabinoiden verglichen, wie zum Beispiel:

Delta-9-Tetrahydrocannabinol: Die psychoaktive Verbindung, die durch Decarboxylierung von Tetrahydrocannabinolsäure A entsteht.

Cannabidiolsäure: Ein weiterer saurer Cannabinoidvorläufer, der in Cannabispflanzen vorkommt.

Cannabinol: Ein Oxidationsprodukt von Tetrahydrocannabinolsäure A.

Einzigartigkeit

Tetrahydrocannabinolsäure A ist einzigartig aufgrund ihrer nicht-psychoaktiven Natur und ihrer Rolle als Vorläufer von Delta-9-Tetrahydrocannabinol. Im Gegensatz zu Delta-9-Tetrahydrocannabinol erzeugt Tetrahydrocannabinolsäure A keine berauschende Wirkung, was sie zu einer wertvollen Verbindung für die medizinische Forschung und Anwendung macht .

Biologische Aktivität

Delta(9)-Tetrahydrocannabinolic acid (Δ9-THCA) is a non-psychoactive cannabinoid found in Cannabis sativa. It is the precursor to delta(9)-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. Recent research has begun to elucidate the biological activities of Δ9-THCA, particularly its potential therapeutic effects in neuroprotection, inflammation, and interaction with cannabinoid receptors.

PPARγ Activation

Δ9-THCA has been identified as a potent agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis. Studies indicate that Δ9-THCA binds to PPARγ with higher potency than its decarboxylated counterpart, Δ9-THC, promoting mitochondrial biogenesis and enhancing neuroprotective effects against neurodegenerative diseases such as Huntington's disease .

Cannabinoid Receptor Interaction

Research has shown that Δ9-THCA effectively binds to both cannabinoid receptors CB1 and CB2, with a higher affinity for CB1. The Ki values for Δ9-THCA are approximately 23.51 nM for CB1 and 56.13 nM for CB2, indicating its significant role in modulating cannabinoid receptor activity . This interaction is essential for its neuroprotective effects observed in various experimental models.

In Vitro Studies

In vitro studies using Neuro-2a (N2a) cells demonstrated that Δ9-THCA increased mitochondrial mass and prevented cytotoxicity induced by serum deprivation and mutated huntingtin protein. The compound also exhibited protective effects against oxidative stress induced by 1-methyl-4-phenyl pyridinium (MPP+), a known neurotoxin .

In Vivo Studies

Animal models have further confirmed the neuroprotective capabilities of Δ9-THCA. Mice treated with 3-nitropropionic acid (3-NPA) showed improved motor function and reduced striatal degeneration when administered Δ9-THCA. The compound also attenuated microgliosis and astrogliosis, which are indicative of neuroinflammation .

Anti-inflammatory Effects

Research indicates that Δ9-THCA may possess anti-inflammatory properties through its action on PPARγ pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation and neurodegeneration .

Summary of Key Findings

Huntington's Disease

A study focused on the application of Δ9-THCA in Huntington's disease models highlighted its ability to enhance mitochondrial function and reduce neuronal apoptosis. The findings suggest that Δ9-THCA could be a promising candidate for further clinical investigation as a treatment for neurodegenerative disorders .

Inflammatory Disorders

Another case study explored the anti-inflammatory potential of Δ9-THCA in models of chronic inflammation. The results indicated significant reductions in pro-inflammatory cytokines, showcasing its therapeutic promise in inflammatory conditions .

Eigenschaften

IUPAC Name |

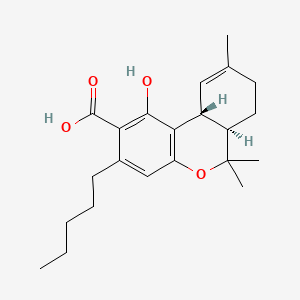

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCONUSSAWGCZMV-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178701 | |

| Record name | Tetrahydrocannabinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23978-85-0 | |

| Record name | Δ9-Tetrahydrocannabinolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(9)-Tetrahydrocannabinolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabinolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.